5,6-dichloro-1H-benzo[d]imidazol-2-amine
Overview
Description
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is a halogenated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets . For instance, some benzimidazole derivatives can inhibit protein kinases such as CK2 .
Mode of Action
Benzimidazole derivatives are known to act as atp-competitive inhibitors for certain protein kinases . This means they bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
Inhibition of protein kinases like ck2 can affect a multitude of cellular processes, including cell cycle regulation, metabolism, and cell death .
Pharmacokinetics
It’s known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their absorption and distribution. The compound is also predicted to have high GI absorption and is BBB permeant .
Result of Action
The inhibition of protein kinases can lead to a multitude of effects, including changes in cell cycle progression, metabolism, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-o-phenylenediamine with formic acid or formamide . The reaction is usually carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzimidazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
5,6-Dichloro-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-1H-benzo[d]imidazol-2-thiol
- 2-Amino-5,6-dichlorobenzimidazole
- 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5,6-Dichloro-1H-benzo[d]imidazol-2-amine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
5,6-dichloro-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADRTMPUSJNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332776 | |
Record name | 2-Amino-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-03-2 | |
Record name | 2-Amino-5,6-dichlorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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